molecular formula C19H19ClFN7O B2494624 N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide CAS No. 1058234-89-1

N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

Cat. No. B2494624
CAS RN: 1058234-89-1
M. Wt: 415.86
InChI Key: PBEUAVQJWWREAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound of interest, involves a two-step process starting from pyridine derivatives. For instance, Bindu et al. (2019) synthesized a family of these compounds evaluated for anti-diabetic properties, illustrating a typical synthetic route that may be adapted for the target compound (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as LCMS, NMR, IR, and single crystal XRD data. Sanjeevarayappa et al. (2015) described the structural characterization of a related compound, providing insights into the analytical methods that can be applied to our compound of interest (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

Chemical reactions involving the core structure of the target compound include cyclization, amination, and hydrazinolysis, as discussed by Sheng-ju (2008) in the synthesis of related triazole derivatives. This provides a foundation for understanding the chemical behavior and reactivity of our compound (Zhang Sheng-ju, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, can be inferred from related compounds. For example, the synthesis and evaluation of piperazine and triazolo-pyrazine derivatives by Patil et al. (2021) offer insights into the physical characteristics that might be expected for the compound of interest (Patil et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, can be analyzed through studies like those conducted by Sallam et al. (2021), which explored the synthesis, structure analysis, and energy frameworks of pyridazine analogs (Sallam et al., 2021).

Scientific Research Applications

Synthesis and Potential Applications

A significant application of compounds similar to N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is in the development of anti-diabetic medications. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them for Dipeptidyl peptidase-4 (DPP-4) inhibition, which is critical in anti-diabetic drug development. They found some compounds exhibiting excellent antioxidant and insulinotropic activity, indicating potential for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Applications

Patil et al. (2021) explored the antimicrobial activity of new piperazine and triazolo-pyrazine derivatives. Their study concluded that certain compounds displayed significant growth inhibition against specific bacterial strains, suggesting potential applications in developing new antimicrobials (Patil et al., 2021).

Inotropic Activity

Liu et al. (2009) synthesized a series of piperidine-4-carboxamides, including derivatives similar to the compound , and evaluated them for positive inotropic activity. They found certain derivatives showing promising activity, suggesting potential use in cardiovascular therapies (Liu et al., 2009).

5-HT2 Antagonist Activity

Compounds similar to the one have been studied for their potential as 5-HT2 antagonists. Watanabe et al. (1992) prepared derivatives with significant 5-HT2 antagonist activity, which could be relevant in developing treatments for disorders related to serotonin (Watanabe et al., 1992).

Anticancer Properties

Research into the anticancer properties of related compounds has also been conducted. Guo-qiang et al. (2008) synthesized fluoroquinolone piperazine derivatives and evaluated their anticancer activities. They discovered that certain derivatives exhibited significant antitumor activity, highlighting potential applications in cancer treatment (Guo-qiang et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN7O/c20-14-11-13(3-4-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUAVQJWWREAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

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